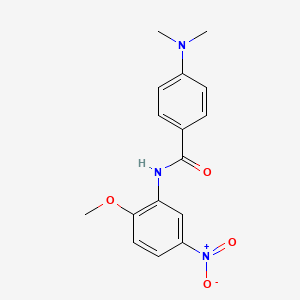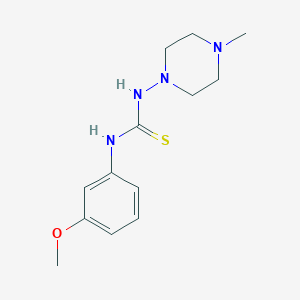![molecular formula C17H15NO2S B5730484 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5730484.png)
2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound has a unique chemical structure that makes it a promising candidate for drug development, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one involves the inhibition of protein aggregation and the induction of apoptosis in cancer cells. This compound binds to the amyloid-beta and alpha-synuclein proteins and prevents their aggregation, which can lead to the formation of toxic oligomers and fibrils. Additionally, 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one induces apoptosis in cancer cells by activating the mitochondrial pathway and increasing the production of reactive oxygen species.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the aggregation of amyloid-beta and alpha-synuclein proteins, reduces the production of reactive oxygen species, and induces apoptosis in cancer cells. In vivo studies have shown that 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one has neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and also exhibits anti-tumor activity in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, this compound has been extensively studied and validated through various analytical techniques, which ensures its purity and quality. However, one of the limitations of using 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one. One direction is to further investigate its potential as a drug for the treatment of neurological disorders and cancer. This could involve conducting clinical trials to evaluate its safety and efficacy in humans. Another direction is to study its mechanism of action in more detail, particularly with respect to its interaction with amyloid-beta and alpha-synuclein proteins. Additionally, further studies could be conducted to optimize its synthesis method and improve its solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis of 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one involves a multi-step process that includes the condensation of 2-aminothiophenol and 3-methylbenzaldehyde, followed by cyclization with ethyl chloroformate and diethylamine. The final product is obtained through recrystallization and purification. This synthesis method has been optimized to produce high yields of pure product and has been validated through various analytical techniques such as HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are known to play a key role in the pathogenesis of these disorders. Additionally, 2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one has also been investigated for its potential in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-10-5-4-6-11(9-10)15-18-16-14(17(19)20-15)12-7-2-3-8-13(12)21-16/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLWULRBOXOFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(difluoromethoxy)benzylidene]-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5730416.png)

![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)

![3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5730433.png)
![N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5730446.png)


![N-[2-(hydroxymethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5730468.png)

![N-(4-ethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5730485.png)
![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5730490.png)
![1-(4-fluorobenzyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5730501.png)
